Telotristat Etiprate

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2017 and has 3 approved indications.

See also: Telotristat (has active moiety).

Structure

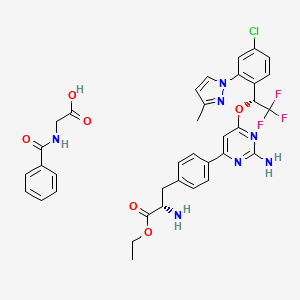

3D Structure of Parent

Propriétés

IUPAC Name |

2-benzamidoacetic acid;ethyl (2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26ClF3N6O3.C9H9NO3/c1-3-39-25(38)20(32)12-16-4-6-17(7-5-16)21-14-23(35-26(33)34-21)40-24(27(29,30)31)19-9-8-18(28)13-22(19)37-11-10-15(2)36-37;11-8(12)6-10-9(13)7-4-2-1-3-5-7/h4-11,13-14,20,24H,3,12,32H2,1-2H3,(H2,33,34,35);1-5H,6H2,(H,10,13)(H,11,12)/t20-,24+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFPZBUIBYMVEA-CELUQASASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)OC(C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CC1=CC=C(C=C1)C2=CC(=NC(=N2)N)O[C@H](C3=C(C=C(C=C3)Cl)N4C=CC(=N4)C)C(F)(F)F)N.C1=CC=C(C=C1)C(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H35ClF3N7O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

754.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137608-69-5 | |

| Record name | Telotristat etiprate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137608695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-AMINO-6-[(1R)-1-[4-CHLORO-2-(3-METHYL-1H-PYRAZOL-1-YL)PHENYL]-2,2,2-TRIFLUOROETHOXY]-4-PYRIMIDINYL]-, ETHYL ESTER | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TELOTRISTAT ETIPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T25U84H4U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

telotristat etiprate mechanism of action TPH1 vs TPH2

An In-depth Technical Guide on the Core Mechanism of Action of Telotristat Etiprate: TPH1 vs. TPH2 Inhibition

Introduction

This compound, marketed as Xermelo®, is a first-in-class inhibitor of tryptophan hydroxylase (TPH) approved for the treatment of carcinoid syndrome diarrhea.[1][2][3] Carcinoid syndrome is a debilitating condition caused by the overproduction of serotonin by neuroendocrine tumors.[1][4] The therapeutic efficacy of this compound hinges on its ability to curtail systemic serotonin production by targeting its rate-limiting synthesis enzyme, TPH. This guide provides a detailed examination of the drug's mechanism of action, with a specific focus on its differential activity towards the two isoforms of tryptophan hydroxylase, TPH1 and TPH2.

The Serotonin Synthesis Pathway: Role of TPH1 and TPH2

Serotonin (5-hydroxytryptamine, 5-HT) is a critical signaling molecule with diverse functions in both the central nervous system (CNS) and the periphery.[5] Its synthesis is a two-step process initiated by the essential amino acid L-tryptophan. The first and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[4][5][6][7] Subsequently, 5-HTP is converted to serotonin by aromatic amino acid decarboxylase (AADC).[6]

Crucially, vertebrates possess two distinct genes that encode two TPH isoforms, TPH1 and TPH2, which form the basis of two independent serotonin systems.[6][7]

-

TPH1: This isoform is predominantly expressed in peripheral tissues, primarily within the enterochromaffin cells of the gastrointestinal tract and in the pineal gland.[2][6][7] TPH1 is responsible for the vast majority of the body's serotonin production, which acts locally in the gut and is also taken up and stored by platelets in the bloodstream.[5][6]

-

TPH2: This isoform is expressed almost exclusively in the serotonergic neurons of the raphe nuclei in the brainstem and the myenteric plexus of the gut.[6][7] TPH2 is the primary isoform responsible for serotonin synthesis within the CNS, where it functions as a key neurotransmitter.[6][8]

Because serotonin itself cannot cross the blood-brain barrier, the central and peripheral serotonin systems are functionally separate.[2][6] This distinction is fundamental to the therapeutic strategy of this compound.

This compound: A Prodrug TPH Inhibitor

This compound is an ethyl ester prodrug that is orally administered.[9][10] Following administration, it is rapidly hydrolyzed by carboxylesterases to its active metabolite, telotristat ((S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)2,2,2-trifluoroethoxy) pyrimidin-4-yl)phenyl)propanoic acid).[10][11][12] It is this active moiety, telotristat, that functions as a potent inhibitor of tryptophan hydroxylase.[10][13] The inhibitory potency of telotristat is approximately 28 to 34 times greater than that of the parent prodrug.[9]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. 血清素合成及代谢 [sigmaaldrich.cn]

- 6. Tryptophan Hydroxylase-2-Mediated Serotonin Biosynthesis Suppresses Cell Reprogramming into Pluripotent State - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tryptophan hydroxylase - Wikipedia [en.wikipedia.org]

- 8. Tryptophan Hydroxylase 2 Genotype Determines Brain Serotonin Synthesis but Not Tissue Content in C57Bl/6 and BALB/c Congenic Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. Facebook [cancer.gov]

- 11. accessdata.fda.gov [accessdata.fda.gov]

- 12. pdf.hres.ca [pdf.hres.ca]

- 13. DailyMed - XERMELO- telotristat ethyl tablet [dailymed.nlm.nih.gov]

The Discovery and Synthesis of Telotristat Etiprate: A Tryptophan Hydroxylase Inhibitor for Carcinoid Syndrome

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Telotristat etiprate, marketed as Xermelo®, is a first-in-class orally administered prodrug inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[1] Developed by Lexicon Pharmaceuticals, it is approved for the treatment of carcinoid syndrome diarrhea in combination with somatostatin analog (SSA) therapy in adults inadequately controlled by SSA therapy alone.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, chemical synthesis, and clinical development of this compound, with a focus on the experimental methodologies and quantitative data relevant to researchers and drug development professionals.

Introduction

Carcinoid syndrome is a debilitating condition caused by neuroendocrine tumors that secrete excessive amounts of serotonin, leading to severe diarrhea, flushing, and other systemic symptoms.[3] The primary peripherally acting enzyme responsible for serotonin synthesis is tryptophan hydroxylase 1 (TPH1).[4] this compound was developed to selectively inhibit TPH1 in the gastrointestinal tract, thereby reducing peripheral serotonin production without significantly affecting central nervous system serotonin levels, where TPH2 is the predominant isoform.[2][4] This targeted approach offers a novel therapeutic strategy for managing the symptoms of carcinoid syndrome.

Mechanism of Action

This compound is a prodrug that is rapidly hydrolyzed in vivo by carboxylesterases to its active metabolite, telotristat ((S)-2-amino-3-(4-(2-amino-6-((R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethoxy)pyrimidin-4-yl)phenyl)propanoic acid).[5] Telotristat is a potent inhibitor of TPH, the enzyme that catalyzes the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP), the initial and rate-limiting step in serotonin biosynthesis.[6] By inhibiting TPH1 in the enterochromaffin cells of the gastrointestinal tract, telotristat reduces the production of peripheral serotonin, thereby alleviating the severe diarrhea associated with carcinoid syndrome.[2]

Quantitative Data

In Vitro TPH Inhibition

Telotristat, the active metabolite of this compound, is a potent inhibitor of both TPH1 and TPH2 isoforms. The in vitro inhibitory potency of telotristat is significantly greater than that of its prodrug, telotristat ethyl.

| Compound | TPH1 IC₅₀ (µM) | TPH2 IC₅₀ (µM) |

| Telotristat Ethyl | 0.8 ± 0.09 | 1.21 ± 0.02 |

| Telotristat (Active Metabolite) | 0.028 ± 0.003 | 0.032 ± 0.003 |

| Table 1: In vitro inhibitory potency of telotristat ethyl and its active metabolite, telotristat, against human TPH1 and TPH2.[6] |

Pharmacokinetic Parameters

This compound is rapidly absorbed and metabolized to telotristat. The pharmacokinetic parameters are highly variable.

| Parameter | Telotristat Ethyl | Telotristat |

| Tmax (hours) | 0.5 - 2 | 1 - 3 |

| Half-life (hours) | ~0.6 | ~5 |

| Protein Binding | >99% | >99% |

| Metabolism | Hydrolysis via carboxylesterases | Further metabolized |

| Excretion | Feces (92.8%), Urine (<0.4%) | - |

| Table 2: Pharmacokinetic parameters of telotristat ethyl and its active metabolite, telotristat, in healthy subjects following a single oral dose.[1] |

Clinical Efficacy (TELESTAR Trial)

The Phase 3 TELESTAR trial demonstrated the efficacy of this compound in reducing bowel movement frequency in patients with carcinoid syndrome diarrhea inadequately controlled by somatostatin analogs.

| Endpoint | Placebo | This compound (250 mg TID) | This compound (500 mg TID) |

| Mean change from baseline in daily bowel movements | -0.9 | -1.7 (p < 0.001 vs placebo) | -2.1 (p < 0.001 vs placebo) |

| Responder Rate (≥30% reduction in BM frequency) | 20% | 44% | 42% |

| Mean change from baseline in urinary 5-HIAA (mg/24h) | +11.5 | -40.1 (p < 0.001 vs placebo) | -57.7 (p < 0.001 vs placebo) |

| Table 3: Key efficacy endpoints from the 12-week double-blind treatment period of the TELESTAR trial.[7] |

Experimental Protocols

Chemical Synthesis of this compound

The synthesis of this compound is described in patent WO 2009/042733 A1, with the hippurate salt preparation detailed in Example 6.9. The synthesis involves a multi-step process culminating in the formation of the final product.

Detailed Methodology (based on patent description):

The synthesis of this compound involves the coupling of two key intermediates: a substituted pyrimidine and a chiral alcohol.

-

Step 1: Synthesis of the Pyrimidine Intermediate. This step typically involves the construction of the pyrimidine ring system with the appropriate functional groups for subsequent coupling.

-

Step 2: Synthesis of the Chiral Alcohol Intermediate. This involves the preparation of (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethanol.

-

Step 3: Coupling of Intermediates. The substituted pyrimidine and the chiral alcohol are coupled, often via a nucleophilic aromatic substitution reaction, to form the core structure of telotristat ethyl.

-

Step 4: Formation of the Hippurate Salt. The free base of telotristat ethyl is reacted with hippuric acid in a suitable solvent system to precipitate the hippurate salt, this compound.

-

Step 5: Purification. The final product is purified by recrystallization or other standard techniques to achieve the desired purity.

Tryptophan Hydroxylase (TPH) Inhibition Assay

The inhibitory activity of telotristat on TPH1 can be determined using a fluorescence-based in vitro assay.

Detailed Methodology:

-

Reagent Preparation: Recombinant human TPH1 enzyme, L-tryptophan, and necessary cofactors (e.g., (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), dithiothreitol, and catalase) are prepared in an appropriate buffer. A dilution series of the test compound (telotristat) is also prepared.

-

Reaction Initiation: The reaction is initiated by adding the TPH1 enzyme to a mixture containing the buffer, L-tryptophan, cofactors, and the test compound.

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Reaction Termination: The reaction is stopped by the addition of a quenching agent (e.g., perchloric acid).

-

Detection: The amount of 5-hydroxytryptophan (5-HTP) produced is quantified. This can be done using various methods, including HPLC with fluorescence detection or a coupled enzymatic assay where 5-HTP is converted to a fluorescent product.

-

Data Analysis: The percentage of TPH1 inhibition for each concentration of the test compound is calculated relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

In Vivo Assessment of Serotonin Production

The in vivo efficacy of this compound is assessed by measuring the 24-hour urinary excretion of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin.

Detailed Methodology:

-

Patient Preparation: Patients are instructed to follow a diet free of serotonin-rich foods (e.g., bananas, walnuts, pineapples, tomatoes) for a specified period before and during urine collection to avoid false-positive results.

-

Urine Collection: A 24-hour urine sample is collected in a container with a preservative (e.g., hydrochloric acid) to ensure the stability of 5-HIAA.

-

Sample Analysis: The concentration of 5-HIAA in the urine sample is measured, typically using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection, or by mass spectrometry.

-

Data Normalization: The total 24-hour 5-HIAA excretion is calculated by multiplying the 5-HIAA concentration by the total urine volume.

-

Treatment and Follow-up: Patients are treated with this compound, and 24-hour urinary 5-HIAA levels are monitored at baseline and at various time points during treatment to assess the drug's effect on serotonin production.

Conclusion

This compound represents a significant advancement in the management of carcinoid syndrome diarrhea. Its targeted mechanism of action, focused on the peripheral inhibition of serotonin synthesis, provides a well-tolerated and effective therapeutic option for patients whose symptoms are not adequately controlled by somatostatin analogs. The discovery and development of this compound highlight the success of a rational drug design approach targeting a key enzyme in a well-defined pathological pathway. Further research may explore the potential of this compound in other conditions characterized by peripheral serotonin overproduction.

References

- 1. EP3363798A1 - Forme amorphe du télotristat étiprate - Google Patents [patents.google.com]

- 2. fiercebiotech.com [fiercebiotech.com]

- 3. FDA Grants Lexicon Orphan Drug Designation for this compound for the Treatment of Carcinoid Syndrome [prnewswire.com]

- 4. Blocking peripheral serotonin synthesis by this compound (LX1032/LX1606) reduces severity of both chemical- and infection-induced intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. carcinoid.org [carcinoid.org]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Ethyl 2-{[(1Z)-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)(p-tolyl)methyl]amino}-3-phenylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical In Vivo Profile of Telotristat Etiprate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vivo studies of telotristat etiprate, a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis. The document summarizes key quantitative data, details experimental methodologies, and visualizes critical pathways and processes to support further research and development in this area.

Core Mechanism of Action

This compound is a prodrug that is rapidly hydrolyzed in vivo to its active metabolite, telotristat (LP-778902). Telotristat is a potent inhibitor of TPH1, the isoform of tryptophan hydroxylase predominantly found in the gastrointestinal tract.[1] By inhibiting TPH1, this compound effectively reduces the production of peripheral serotonin without significantly affecting serotonin levels in the central nervous system, as it does not readily cross the blood-brain barrier.[2][3] This targeted action makes it a valuable therapeutic agent for conditions characterized by excessive peripheral serotonin, such as carcinoid syndrome.

Quantitative In Vivo Efficacy

Preclinical studies in various animal models have consistently demonstrated the dose-dependent efficacy of this compound in reducing peripheral serotonin levels and its metabolites.

Table 1: Effect of this compound on Serotonin and 5-HIAA Levels in Rodents

| Animal Model | Dosage | Duration | Tissue/Matrix | Analyte | Percent Reduction | Reference |

| Normal Mice | 15-300 mg/kg/day (oral) | 4 days | Gastrointestinal Tract | Serotonin | Dose-dependent, maximal at ≥150 mg/kg | [4] |

| Normal Mice | Not Specified | 4 days | Jejunum | Serotonin | 95% | [2] |

| Sprague-Dawley Rats | Not Specified | Not Specified | Gastrointestinal Tract | Serotonin | Significant reduction | [4] |

| Sprague-Dawley Rats | 30 mg/kg or 100 mg/kg (single oral dose) | Not Applicable | Brain | Radioactivity (¹⁴C-labeled) | No measurable radioactivity | [5] |

Table 2: Effects of this compound on Gastrointestinal Motility in Rats

| Experiment | Animal Model | Dosage | Effect | Reference |

| Charcoal Meal Test | Sprague-Dawley Rats | Dose-dependent | Significant delay in gastrointestinal transit and gastric emptying | [5] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key in vivo experiments conducted with this compound.

Serotonin and 5-HIAA Quantification in Intestinal Tissue

Objective: To measure the concentration of serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in intestinal tissue samples following treatment with this compound.

Methodology: High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection.

Protocol:

-

Tissue Collection and Preparation:

-

Euthanize animals at the designated time point following the final dose of this compound.

-

Excise the desired intestinal segment (e.g., jejunum, colon).

-

Homogenize the tissue in an appropriate buffer, such as 0.1 M perchloric acid, to precipitate proteins and stabilize the analytes.

-

Centrifuge the homogenate to pellet the precipitated proteins.

-

Collect the supernatant for HPLC analysis.

-

-

HPLC Analysis:

-

Mobile Phase: A common mobile phase consists of an aqueous buffer (e.g., sodium phosphate or acetate-citrate buffer) with an organic modifier (e.g., methanol or acetonitrile) and an ion-pairing agent (e.g., sodium 1-octanesulfonate). The pH is typically acidic (around 3.5).

-

Column: A reverse-phase C18 column is typically used for separation.

-

Detection: An electrochemical detector is used to quantify serotonin and 5-HIAA based on their oxidation potentials.

-

Quantification: Compare the peak areas of the samples to a standard curve generated from known concentrations of serotonin and 5-HIAA.

-

Charcoal Meal Test for Gastrointestinal Motility

Objective: To assess the effect of this compound on the rate of gastrointestinal transit.

Protocol:

-

Animal Preparation:

-

Fast male Wistar rats or Sprague-Dawley rats for a specified period (e.g., 16-18 hours) with free access to water.

-

-

Drug Administration:

-

Administer this compound or vehicle control orally (p.o.), intravenously (i.v.), or intraperitoneally (i.p.) at a defined time before the charcoal meal.

-

-

Charcoal Meal Administration:

-

Administer a charcoal meal suspension (e.g., 5-10% activated charcoal in 5-10% gum arabic or methylcellulose solution) orally to each animal.

-

-

Transit Measurement:

-

After a set time (e.g., 15-30 minutes), euthanize the animals.

-

Excise the small intestine from the pyloric sphincter to the cecum.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the charcoal front from the pylorus.

-

Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

-

Quantitative Whole-Body Autoradiography (QWBA)

Objective: To determine the tissue distribution of this compound and its metabolites.

Protocol:

-

Radiolabeled Compound Administration:

-

Synthesize this compound with a radioactive isotope (e.g., ¹⁴C).

-

Administer a single oral dose of the radiolabeled compound to rats.

-

-

Sample Collection:

-

At various time points post-dose, euthanize the animals by flash-freezing in a mixture of hexane and solid carbon dioxide.

-

-

Sectioning:

-

Embed the frozen carcass in a carboxymethylcellulose block.

-

Using a cryomicrotome, obtain thin (e.g., 20-50 µm) whole-body sections.

-

-

Imaging:

-

Mount the sections on adhesive tape and expose them to a phosphor imaging plate or X-ray film.

-

-

Quantification:

-

Scan the imaging plate to create a digital autoradiogram.

-

Quantify the radioactivity in different tissues by comparing the signal intensity to that of co-exposed radioactive standards.

-

Visualizations

Signaling Pathway: Serotonin Synthesis and Inhibition by Telotristat

Caption: Serotonin synthesis pathway and the inhibitory action of telotristat.

Experimental Workflow: Charcoal Meal Test

Caption: A typical experimental workflow for the charcoal meal gastrointestinal transit test.

Logical Relationship: Therapeutic Effect of this compound

Caption: The logical progression from drug administration to therapeutic effect.

References

Telotristat Etiprate and the Blood-Brain Barrier: A Technical Guide to its Limited Permeability

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the blood-brain barrier (BBB) permeability of telotristat etiprate, a novel tryptophan hydroxylase inhibitor. The document synthesizes preclinical and clinical data to provide a comprehensive understanding of why this therapeutic agent is designed for peripheral action and exhibits minimal central nervous system (CNS) penetration.

Introduction: A Peripherally Targeted Approach

This compound is a prodrug that is rapidly converted to its active metabolite, telotristat (LP-778902). It functions as a potent inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the synthesis of serotonin.[1][2][3] Excessive serotonin production by neuroendocrine tumors is a primary cause of carcinoid syndrome, a condition characterized by severe diarrhea, flushing, and other debilitating symptoms.[2][4]

Historically, attempts to inhibit serotonin synthesis with agents like parachlorophenylalanine were fraught with psychiatric side effects due to their ability to cross the blood-brain barrier and deplete CNS serotonin.[3] Consequently, this compound was specifically engineered to act peripherally, thereby avoiding the neurological and psychiatric adverse events associated with central serotonin inhibition.[1][4]

Mechanisms of Limited Blood-Brain Barrier Permeability

The restricted passage of this compound and its active metabolite across the BBB is attributed to a combination of its physicochemical properties and its interaction with active efflux transport mechanisms.

-

High Molecular Weight: One of the intrinsic properties governing a drug's ability to passively diffuse across the BBB is its molecular weight. Generally, molecules exceeding 400-500 Daltons exhibit poor BBB penetration.[5] Telotristat has a molecular weight of 547 Da, which is significantly larger than earlier, centrally-acting serotonin synthesis inhibitors like parachlorophenylalanine (200 Da).[6] This larger size sterically hinders its passive diffusion across the tight junctions of the BBB.

-

P-glycoprotein (P-gp) Efflux: In vitro studies have identified telotristat as a substrate for P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter.[7] P-gp is a critical component of the BBB, functioning as an efflux pump that actively transports a wide range of xenobiotics from the brain endothelial cells back into the bloodstream, thereby preventing their accumulation in the CNS.[5][8][9] The affinity of telotristat for P-gp suggests that any small amount of the drug that might partition into the brain endothelial cell membranes is actively removed.

Preclinical Evidence of Low BBB Permeability

A substantial body of preclinical evidence from rodent models corroborates the limited CNS penetration of this compound.

Studies in both mice and Sprague-Dawley rats have consistently demonstrated that oral administration of this compound leads to a dose-dependent reduction in serotonin levels in the gastrointestinal tract without affecting central serotonin levels.[4][10]

| Preclinical In Vivo Pharmacodynamic Data | |

| Study Type | In vivo pharmacodynamics in normal mice and Sprague-Dawley rats[4][10] |

| Compound Administered | This compound (once daily for 4 days) |

| Dosage Range | 15–300 mg/kg/day |

| Peripheral Effect | Dose-dependent reduction in serotonin levels throughout the gastrointestinal tract. Maximal effects observed at doses ≥150 mg/kg. |

| Central Effect | No significant change in brain serotonin or its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), was observed. |

To definitively assess the tissue distribution of this compound and its metabolites, a quantitative whole-body autoradiography study was conducted in rats using a carbon-14 labeled form of the drug.

| Quantitative Whole-Body Autoradiography Data | |

| Study Type | Quantitative whole-body autoradiography in rats[4][6] |

| Compound Administered | 14C-labeled this compound (single oral dose) |

| Dosage Levels | 30 mg/kg and 100 mg/kg |

| Tissue Distribution | Radioactivity was primarily limited to tissues of the hepatic and renal systems, as well as the gastrointestinal tract. |

| Brain Penetration | No measurable radioactivity was detected in the brain at any tested dose. [4][6][10] |

Experimental Protocols

While detailed, step-by-step protocols from the proprietary preclinical studies are not publicly available, the methodologies can be described based on standard practices in pharmacology and drug metabolism research.

-

Animal Model: Normal mice or Sprague-Dawley rats are used.

-

Dosing: Animals are administered this compound orally, once daily for a specified period (e.g., 4 days), across a range of doses (e.g., 15-300 mg/kg/day) to establish a dose-response relationship. A vehicle control group is also included.

-

Tissue Collection: At the end of the treatment period, animals are euthanized, and tissues of interest (e.g., sections of the gastrointestinal tract such as the jejunum, and the whole brain) are rapidly dissected and frozen to prevent degradation of biogenic amines.

-

Sample Preparation: Tissues are homogenized in a suitable buffer.

-

Analyte Quantification: Serotonin and 5-HIAA levels in the tissue homogenates are quantified using a validated analytical method, typically high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection.

-

Data Analysis: Analyte levels in the drug-treated groups are compared to those in the vehicle control group to determine the percentage reduction.

-

Radiolabeling: this compound is synthesized with a radioactive isotope, typically carbon-14 (14C), at a metabolically stable position.

-

Animal Model: Typically, rats are used for tissue distribution studies.

-

Dosing: A single oral dose of 14C-telotristat etiprate is administered to the animals.

-

Time-Course Sampling: At various time points post-dose, animals are euthanized (e.g., by CO2 asphyxiation followed by freezing in a hexane/dry ice bath).

-

Cryosectioning: The frozen animal carcasses are embedded in a carboxymethylcellulose matrix and sectioned longitudinally at a thickness of approximately 40 µm using a large-format cryomicrotome.

-

Imaging: The thin sections are mounted onto phosphor imaging screens and exposed for a period determined by the level of radioactivity.

-

Quantification: The imaging plates are scanned, and the distribution of radioactivity in different tissues and organs is quantified using specialized software. The concentration of radioactivity in specific regions, including the brain, is compared against calibration standards.

Visualizing Pathways and Workflows

Caption: Mechanism of telotristat's peripheral action and its exclusion from the CNS.

Caption: Workflow for assessing tissue distribution via autoradiography.

Clinical Implications and Safety Profile

Conclusion

The limited blood-brain barrier permeability of this compound is a key design feature that ensures its therapeutic action is confined to the periphery. This is achieved through a combination of a high molecular weight that restricts passive diffusion and its role as a substrate for the P-glycoprotein efflux pump. Extensive preclinical data, including in vivo pharmacodynamic studies and definitive quantitative whole-body autoradiography, confirm the absence of significant CNS penetration.[4][6][10] The favorable CNS safety profile observed throughout its clinical development underscores the success of this targeted approach, providing an effective therapy for carcinoid syndrome without the psychiatric side effects that plagued earlier, centrally-acting serotonin synthesis inhibitors.

References

- 1. This compound, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. openaccessjournals.com [openaccessjournals.com]

- 5. Blood–brain barrier: mechanisms governing permeability and interaction with peripherally acting μ-opioid receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.tersera.com [documents.tersera.com]

- 8. Drug Permeability: From the Blood-Brain Barrier to the Peripheral Nerve Barriers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

A Deep Dive into the Pharmacokinetics of Telotristat Ethyl and its Active Metabolite, Telotristat

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Telotristat ethyl, marketed as Xermelo®, is a tryptophan hydroxylase inhibitor indicated for the treatment of carcinoid syndrome diarrhea in combination with somatostatin analog (SSA) therapy in adults inadequately controlled by SSA therapy.[1] Carcinoid syndrome is a rare condition caused by neuroendocrine tumors that secrete excessive amounts of serotonin, leading to debilitating diarrhea.[2][3] Telotristat ethyl acts as a prodrug, which is rapidly and extensively converted to its active metabolite, telotristat.[4][5] Telotristat then inhibits tryptophan hydroxylase, the rate-limiting enzyme in the synthesis of serotonin.[3][6] This guide provides a comprehensive technical overview of the comparative pharmacokinetics of telotristat ethyl and telotristat, presenting key data in a structured format, detailing experimental methodologies, and visualizing relevant pathways to aid in research and drug development.

Mechanism of Action and Metabolic Pathway

Telotristat ethyl, upon oral administration, is absorbed and rapidly hydrolyzed by carboxylesterases to form its active metabolite, telotristat.[4][7] Telotristat is a potent inhibitor of tryptophan hydroxylase 1 (TPH1), the enzyme responsible for the initial and rate-limiting step in the biosynthesis of serotonin from L-tryptophan in enterochromaffin cells of the gastrointestinal tract.[5][7] By inhibiting TPH1, telotristat reduces the peripheral production of serotonin, thereby alleviating the severe diarrhea associated with carcinoid syndrome.[4] In vitro studies have shown that telotristat is approximately 29 to 34 times more potent than telotristat ethyl at inhibiting TPH1 and TPH2.[7]

The metabolic conversion of telotristat ethyl to telotristat and its subsequent action are depicted in the following pathway:

Pharmacokinetic Profile: Telotristat Ethyl vs. Telotristat

The pharmacokinetic properties of telotristat ethyl and its active metabolite, telotristat, have been characterized in healthy subjects and in patients with carcinoid syndrome. A summary of the key pharmacokinetic parameters is presented in the tables below. The data reveals that telotristat ethyl is rapidly absorbed and converted to telotristat, with the prodrug having a much shorter half-life and lower systemic exposure compared to the active metabolite.[7]

Table 1: Single-Dose Pharmacokinetics in Healthy Subjects (Fasted)

| Parameter | Telotristat Ethyl | Telotristat |

| Dose | 500 mg | - |

| Tmax (hours) | 0.5 - 2 | 1 - 3 |

| Cmax (ng/mL) | 4.4 | 610 |

| AUC0-inf (ng·hr/mL) | 6.23 | 2320 |

| Half-life (hours) | ~0.6 | ~5 |

Data sourced from single 500 mg oral dose studies in healthy subjects under fasted conditions.[2][3][8]

Table 2: Multiple-Dose Pharmacokinetics in Patients with Carcinoid Syndrome (With Food)

| Parameter | Telotristat Ethyl | Telotristat |

| Dose | 500 mg TID | - |

| Tmax (hours) | ~1 | ~2 |

| Cmax (ng/mL) | ~7 | ~900 |

| AUC0-6hr (ng·hr/mL) | ~22 | ~3000 |

Data sourced from studies in patients with carcinoid syndrome receiving 500 mg telotristat ethyl three times daily with meals.[3]

Key Experimental Protocols

The pharmacokinetic data presented above were derived from a series of clinical pharmacology studies. While exhaustive, step-by-step protocols are proprietary, the following summarizes the methodologies of key experiments.

Bioanalytical Methods

Plasma concentrations of telotristat ethyl and telotristat were generally determined using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The lower limit of quantification was typically around 0.5 ng/mL.[9]

Single- and Multiple-Ascending Dose Studies

These studies were conducted in healthy volunteers to assess the safety, tolerability, and pharmacokinetics of telotristat ethyl. Participants received single or multiple ascending doses of telotristat ethyl. Blood samples were collected at predefined time points to determine the plasma concentrations of telotristat ethyl and telotristat.

Food Effect Study

An open-label, crossover study was conducted to evaluate the effect of food on the pharmacokinetics of telotristat ethyl and its active metabolite. Healthy subjects received a single 500 mg dose of telotristat ethyl under both fasted and fed (high-fat meal) conditions.[4] Blood samples were collected serially to assess pharmacokinetic parameters. The study found that a high-fat meal increased the Cmax and AUC of telotristat ethyl and telotristat.[4]

Drug-Drug Interaction Study (with Midazolam)

An open-label study in healthy subjects was designed to assess the effect of telotristat ethyl on the pharmacokinetics of midazolam, a sensitive CYP3A4 substrate. Subjects received a single dose of midazolam alone, followed by a washout period, and then a single dose of midazolam after multiple doses of telotristat ethyl.[2] The results indicated that telotristat ethyl is a weak inducer of CYP3A4.[10]

Pivotal Phase 3 Clinical Trials: TELESTAR and TELECAST

The efficacy and safety of telotristat ethyl were primarily evaluated in two randomized, double-blind, placebo-controlled trials: TELESTAR and TELECAST.[11][12]

-

TELESTAR (NCT01677910): This trial enrolled patients with carcinoid syndrome and ≥4 bowel movements per day despite stable somatostatin analog therapy.[11]

-

TELECAST (NCT02063659): This trial included patients with carcinoid syndrome and <4 bowel movements per day.[12]

In both studies, patients were randomized to receive placebo, telotristat ethyl 250 mg three times daily, or telotristat ethyl 500 mg three times daily. The primary efficacy endpoint was the change from baseline in the number of daily bowel movements. Pharmacokinetic substudies were included to characterize the drug's profile in the patient population.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Telotristat ethyl is rapidly absorbed following oral administration, with peak plasma concentrations of the prodrug and its active metabolite occurring within 1-3 hours.[3][4] Administration with a high-fat meal increases the absorption of both telotristat ethyl and telotristat.[4]

-

Distribution: Both telotristat ethyl and telotristat are highly bound to human plasma proteins (>99%).[3][6] The apparent volume of distribution for telotristat is large, suggesting extensive tissue distribution.[3] A whole-body autoradiography study in rats showed that radioactivity was primarily limited to the hepatic and renal systems and the gastrointestinal tract, with no measurable radioactivity in the brain.[3]

-

Metabolism: The primary metabolic pathway for telotristat ethyl is hydrolysis by carboxylesterases to the active metabolite, telotristat.[4][7] Telotristat is further metabolized to inactive metabolites. In vitro studies suggest that cytochrome P450 (CYP) enzymes are not involved in the metabolism of telotristat ethyl.[2][3]

-

Excretion: The majority of telotristat ethyl is eliminated in the feces (approximately 93%), with less than 1% recovered in the urine.[4][13]

Conclusion

Telotristat ethyl is a prodrug that is rapidly and efficiently converted to its active metabolite, telotristat. This technical guide has provided a detailed comparison of the pharmacokinetic profiles of both compounds, highlighting the low systemic exposure and short half-life of the prodrug in contrast to the pharmacologically active metabolite. The provided data from various clinical studies, along with an overview of the experimental methodologies, offer valuable insights for researchers and drug development professionals. The visualizations of the mechanism of action and experimental workflows further clarify the key processes involved in the therapeutic effect of telotristat ethyl. A thorough understanding of these pharmacokinetic principles is crucial for the continued investigation and optimal clinical application of this targeted therapy for carcinoid syndrome.

References

- 1. Telotristat ethyl for carcinoid syndrome diarrhoea - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdf.hres.ca [pdf.hres.ca]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

- 4. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 5. methapharm.com [methapharm.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. npcf.us [npcf.us]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. accessdata.fda.gov [accessdata.fda.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. go.drugbank.com [go.drugbank.com]

telotristat etiprate active metabolite LP-778902

An In-depth Technical Guide to Telotristat (LP-778902): The Active Metabolite of Telotristat Etiprate

Introduction

This compound (brand name XERMELO™) is an orally bioavailable prodrug developed to manage the symptoms of carcinoid syndrome, particularly severe diarrhea.[1][2] Carcinoid syndrome is a chronic condition resulting from metastatic neuroendocrine tumors that overproduce serotonin (5-hydroxytryptamine, 5-HT).[3][4] Upon oral administration, this compound is rapidly converted to its active metabolite, telotristat, also known by its development code LP-778902.[1][2][5][6] LP-778902 is a potent, small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in the biosynthesis of serotonin.[2][5][7] This guide provides a detailed technical overview of the pharmacology, mechanism of action, and key experimental data related to LP-778902.

Mechanism of Action

This compound itself has minimal inhibitory activity. Its therapeutic effect is mediated entirely by its active moiety, LP-778902.

1.1. Prodrug Conversion Following oral administration, the ethyl ester prodrug, this compound, is rapidly hydrolyzed by carboxylesterases to form the active carboxylic acid, LP-778902 (telotristat), and hippuric acid before reaching systemic circulation.[8][9][10] The concentration of the prodrug in plasma is very low.[11]

1.2. Tryptophan Hydroxylase (TPH) Inhibition LP-778902 directly inhibits tryptophan hydroxylase (TPH), the enzyme that catalyzes the initial and rate-limiting step in serotonin synthesis: the conversion of L-tryptophan to 5-hydroxytryptophan (5-HTP).[7][12] By blocking this step, LP-778902 effectively reduces the production of peripheral serotonin.[1][2] Preclinical studies have shown that it reduces peripheral serotonin and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA), without significantly affecting serotonin levels in the brain, likely due to its inability to cross the blood-brain barrier at therapeutic doses.[3][13][14]

LP-778902 inhibits both isoforms of the enzyme, TPH1 (found primarily in peripheral tissues like the gut) and TPH2 (the predominant form in the central nervous system).[12] Its clinical efficacy in carcinoid syndrome stems from the inhibition of TPH1 in the periphery.

Pharmacology and Potency

LP-778902 is a highly potent inhibitor of TPH. Its inhibitory activity has been quantified in various assays.

Table 1: In Vitro & In Vivo Inhibitory Potency of LP-778902

| Parameter | Target Enzyme | Value | Species/System | Reference |

|---|---|---|---|---|

| IC₅₀ | Tryptophan Hydroxylase 1 (TPH1) | 0.028 µM (28 nM) | Purified Human Enzyme | [12][15] |

| IC₅₀ | Tryptophan Hydroxylase 2 (TPH2) | 0.032 µM (32 nM) | Purified Human Enzyme | [12] |

| IC₅₀ (in vivo) | Tryptophan Hydroxylase (TPH) | 0.028 µM | In Vivo |[11][16] |

Note: The in vitro inhibitory potency of LP-778902 is approximately 28- to 34-fold greater than that of its parent prodrug, telotristat ethyl.[12]

Pharmacokinetics

The pharmacokinetic profile of LP-778902 has been characterized in both healthy volunteers and patients with carcinoid syndrome. A notable characteristic is the high inter-individual variability, with coefficients of variation often exceeding 50%.[10][12]

3.1. Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: After oral administration of this compound, LP-778902 appears in plasma with a Tmax ranging from 1 to 3 hours.[10][12][17]

-

Food Effect: Administration with a high-fat meal increases the Cmax and AUC of LP-778902 by 47% and 33%, respectively, compared to fasted conditions.[9][17]

-

Distribution: LP-778902 is highly bound to human plasma proteins (>99%).[9][10] The apparent volume of distribution in patients with carcinoid syndrome is estimated to be 348.7 L.[10]

-

Metabolism: this compound is a substrate for carboxylesterases 1 and 2, which hydrolyze it to LP-778902.[12] LP-778902 is further metabolized, with a major secondary metabolite identified as an acid metabolite of oxidative deaminated decarboxylated telotristat (LP-951757), which is inactive against TPH1.[10][12]

-

Elimination: Following an oral dose of radiolabeled this compound, the majority of the dose (92.8%) is recovered in the feces, with minimal recovery in the urine (<0.4%).[10]

3.2. Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for LP-778902 and its prodrug following a single oral dose.

Table 2: Single-Dose Pharmacokinetic Parameters in Healthy Subjects (Fasted)

| Analyte | Dose (this compound) | Tmax (h) | Cmax (ng/mL) | AUC₀₋ᵢₙf (ng·hr/mL) | t½ (h) | Reference |

|---|---|---|---|---|---|---|

| Telotristat Ethyl (Prodrug) | 500 mg | 0.5 - 2 | 4.4 | 6.23 | ~0.6 | [9][10] |

| LP-778902 (Active) | 500 mg | 1 - 3 | 610 | 2320 | ~5 |[9][10] |

Note: Following multiple-dose administration (500 mg three times daily), there is negligible accumulation of LP-778902 at steady state.[12][17]

Experimental Protocols

Detailed proprietary protocols are not publicly available; however, based on published literature, representative methodologies can be described.

4.1. In Vitro TPH Inhibition Assay (Representative Protocol)

This protocol describes a generalized high-throughput fluorescence-based assay to determine the IC₅₀ of inhibitors against TPH.

-

Enzyme and Substrate Preparation:

-

Recombinant human TPH1 or TPH2 is diluted to a working concentration in an appropriate assay buffer (e.g., HEPES buffer, pH 7.5, containing a reducing agent like DTT and catalase).

-

A solution of the substrate, L-tryptophan, is prepared in the assay buffer.

-

-

Compound Preparation:

-

LP-778902 is serially diluted in DMSO to create a range of test concentrations (e.g., 10-point, 3-fold dilutions).

-

These dilutions are then further diluted in the assay buffer.

-

-

Assay Procedure:

-

The assay is performed in a 96- or 384-well plate format.

-

The reaction is initiated by adding the TPH enzyme to wells containing the test compound (LP-778902) and L-tryptophan. Control wells contain DMSO vehicle instead of the compound.

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a set period (e.g., 60 minutes).

-

-

Detection:

-

The reaction produces 5-HTP. A coupling enzyme and developing reagent are added, which react with 5-HTP to produce a fluorescent signal (e.g., resorufin).

-

The plate is incubated again to allow the detection reaction to proceed.

-

-

Data Analysis:

-

Fluorescence intensity is measured using a plate reader.

-

The percentage of inhibition for each compound concentration is calculated relative to the high (no enzyme) and low (vehicle) controls.

-

IC₅₀ values are determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Clinical Efficacy Data

The efficacy of this compound (and thus its active metabolite LP-778902) was established in Phase 3 clinical trials, most notably TELESTAR and TELECAST. These studies evaluated patients with carcinoid syndrome whose diarrhea was not adequately controlled by somatostatin analog (SSA) therapy.

Table 3: Summary of Key Efficacy Results from the Phase 3 TELESTAR Trial (12-Week Treatment Period)

| Parameter | Placebo + SSA | This compound 250 mg tid + SSA | This compound 500 mg tid + SSA | Reference |

|---|---|---|---|---|

| Baseline Daily Bowel Movements (BM) | ~5-6 | ~5-6 | ~5-6 | [18] |

| Change in Avg. Daily BMs from Baseline | -0.87 | -1.71 | -2.11 | [19] |

| % Reduction in BM Frequency | 17% | 29% | 35% | [19] |

| Responder Rate¹ | 20% | 44% | 42% | [19] |

| Change in u5-HIAA² from Baseline (mg/24h) | +11.0 | -30.1 | -33.8 |[19] |

¹ Responders defined as patients with at least a 30% reduction in bowel movement frequency for at least 50% of the study period.[19] ² Urinary 5-hydroxyindoleacetic acid, the main metabolite of serotonin.

Conclusion

LP-778902, the active metabolite of the prodrug this compound, is a potent and specific inhibitor of tryptophan hydroxylase. Through this mechanism, it effectively reduces the peripheral biosynthesis of serotonin, leading to significant clinical improvements in the debilitating diarrhea associated with carcinoid syndrome. Its pharmacokinetic profile is characterized by rapid formation from its parent prodrug, high protein binding, and a relatively short half-life with no significant accumulation. The robust data from in vitro, in vivo, and large-scale clinical trials underscore its role as a targeted therapeutic agent for diseases driven by peripheral serotonin overproduction.

References

- 1. tapi.com [tapi.com]

- 2. Facebook [cancer.gov]

- 3. Lexicon Pharmaceuticals, Inc. Initiates Phase 3 Clinical Trial of this compound in Patients With Carcinoid Syndrome - BioSpace [biospace.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. medkoo.com [medkoo.com]

- 6. xcessbio.com [xcessbio.com]

- 7. Long-Term Treatment with Telotristat Ethyl in Patients with Carcinoid Syndrome Symptoms: Results from the TELEPATH Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.hres.ca [pdf.hres.ca]

- 9. ec.europa.eu [ec.europa.eu]

- 10. go.drugbank.com [go.drugbank.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. fiercebiotech.com [fiercebiotech.com]

- 14. Long‐Term Safety Experience with Telotristat Ethyl Across Five Clinical Studies in Patients with Carcinoid Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. molnova.com [molnova.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Telotristat Monograph for Professionals - Drugs.com [drugs.com]

- 18. scispace.com [scispace.com]

- 19. targetedonc.com [targetedonc.com]

The Inhibition of Tryptophan Hydroxylase by Telotristat Etiprate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telotristat etiprate is a first-in-class orally bioavailable small-molecule inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin biosynthesis.[1] As a prodrug, this compound is rapidly converted to its active metabolite, telotristat (LP-778902), which effectively reduces the production of peripheral serotonin.[1][2] This targeted action makes it a valuable therapeutic agent for managing the symptoms of carcinoid syndrome, a condition characterized by excessive serotonin production from neuroendocrine tumors.[3][4] This technical guide provides an in-depth overview of the mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy of this compound, with a focus on its inhibitory effect on tryptophan hydroxylase. Detailed experimental methodologies and quantitative data are presented to support further research and development in this area.

Mechanism of Action

This compound's therapeutic effect stems from its direct inhibition of tryptophan hydroxylase (TPH), the enzyme responsible for converting tryptophan to 5-hydroxytryptophan (5-HTP), the precursor to serotonin.[3] There are two isoforms of TPH: TPH1, found predominantly in the gastrointestinal tract, and TPH2, the primary isoform in the central nervous system.[3][5] this compound, through its active metabolite telotristat, inhibits both TPH1 and TPH2.[6] However, its design prevents it from crossing the blood-brain barrier, thereby selectively targeting peripheral serotonin production without significantly affecting central nervous system serotonin levels.[2][7] This peripheral selectivity is crucial for minimizing neurologic or psychiatric side effects.[8]

The inhibition of TPH leads to a significant reduction in the synthesis of serotonin in enterochromaffin cells of the gastrointestinal tract, which are the primary source of excess serotonin in carcinoid syndrome.[5][9] This reduction in peripheral serotonin directly alleviates the debilitating symptoms of carcinoid syndrome, most notably diarrhea.[3][10]

Figure 1: Mechanism of Action of this compound.

Quantitative Data

In Vitro TPH Inhibition

The inhibitory potency of telotristat and its prodrug, telotristat ethyl, against both TPH1 and TPH2 has been determined using purified human enzymes.[6] The active moiety, telotristat, is significantly more potent than the parent drug.[6]

| Compound | Target | IC50 (µM) |

| Telotristat | TPH1 | 0.028 ± 0.003 |

| TPH2 | 0.032 ± 0.003 | |

| Telotristat Ethyl | TPH1 | 0.8 ± 0.09 |

| TPH2 | 1.21 ± 0.02 | |

| Table 1: In Vitro Inhibitory Potency of Telotristat and Telotristat Ethyl against Tryptophan Hydroxylase Isoforms.[6] |

Pharmacokinetic Properties

This compound is rapidly absorbed and converted to telotristat.[11][12]

| Parameter | Telotristat Ethyl | Telotristat (Active Moiety) |

| Tmax (single dose, fasted) | 0.5 - 2 hours | 1 - 3 hours |

| Half-life (T1/2) | - | 3.65 - 11.7 hours |

| Protein Binding | >99% | >99% |

| Table 2: Pharmacokinetic Parameters of Telotristat Ethyl and Telotristat.[7][11][12][13] |

Pharmacodynamic Effects: Reduction in Serotonin and 5-HIAA

Clinical studies have consistently demonstrated the ability of this compound to reduce peripheral serotonin levels and the urinary excretion of its metabolite, 5-hydroxyindoleacetic acid (5-HIAA).

| Study Population | Dose | Duration | Reduction in Whole Blood Serotonin | Reduction in Urinary 5-HIAA |

| Healthy Volunteers | 500 mg tid | 14 days | Significant decrease from baseline | Significant decrease from baseline |

| Patients with Carcinoid Syndrome | 250 mg tid | 12 weeks | - | ~28% decrease |

| Patients with Carcinoid Syndrome | 500 mg tid | 12 weeks | - | ~74% decrease |

| Table 3: Pharmacodynamic Effects of this compound on Serotonin and 5-HIAA Levels.[4][7][11][14][15] |

Clinical Efficacy in Carcinoid Syndrome

The efficacy of this compound in treating carcinoid syndrome-associated diarrhea has been established in phase III clinical trials, TELESTAR and TELECAST.

| Trial | Treatment Group | Mean Reduction in Bowel Movement Frequency from Baseline |

| TELESTAR | This compound 250 mg tid | 29% |

| This compound 500 mg tid | 35% | |

| Placebo | 17% | |

| TELECAST | This compound 250 mg tid | Statistically significant vs. placebo |

| This compound 500 mg tid | Statistically significant vs. placebo | |

| Table 4: Clinical Efficacy of this compound in Reducing Bowel Movement Frequency in Patients with Carcinoid Syndrome.[10][16][17][18] |

Experimental Protocols

In Vitro Tryptophan Hydroxylase Inhibition Assay

A continuous fluorometric assay is a common method for determining TPH activity and inhibition.[19][20]

Principle: The hydroxylation of tryptophan to 5-hydroxytryptophan results in a significant increase in fluorescence, which can be monitored in real-time.[19][20]

Materials:

-

Purified human TPH1 or TPH2 enzyme

-

Tryptophan solution

-

6-methyltetrahydropterin (cofactor)

-

Catalase

-

Ferrous ammonium sulfate

-

Dithiothreitol (DTT)

-

MES buffer (pH 7.0)

-

Telotristat or telotristat ethyl solution at various concentrations

-

Microplate reader with fluorescence detection (excitation ~300 nm, emission ~330 nm)

Protocol:

-

Prepare a reaction mixture containing MES buffer, tryptophan, 6-methyltetrahydropterin, catalase, ferrous ammonium sulfate, and DTT.

-

Add varying concentrations of the inhibitor (telotristat or telotristat ethyl) or vehicle control to the wells of a microplate.

-

Initiate the reaction by adding the TPH enzyme to each well.

-

Immediately begin monitoring the increase in fluorescence at 330 nm (with excitation at 300 nm) over time at a constant temperature (e.g., 15°C for TPH1 stability).[19]

-

The rate of increase in fluorescence is proportional to the enzyme activity.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: In Vitro TPH Inhibition Assay Workflow.

In Vivo Assessment in Animal Models

Animal Model: Nude mice with intrasplenic injection of human carcinoid BON cells to induce liver metastases and a carcinoid syndrome-like condition.[21][22][23]

Protocol:

-

Culture human pancreatic carcinoid BON cells.

-

Anesthetize nude mice and perform a laparotomy to expose the spleen.

-

Inject BON cells into the spleen.

-

After a period of tumor establishment (e.g., 9 weeks), confirm the development of liver metastases and elevated serotonin levels.[22]

-

Administer this compound or vehicle control orally to the mice daily for a specified duration (e.g., 4 days).[2]

-

During the treatment period, monitor for changes in gastrointestinal motility using methods like the charcoal meal test.[13]

-

At the end of the study, collect blood and tissue samples (gastrointestinal tract, brain) for the analysis of serotonin and 5-HIAA levels using ELISA or HPLC.[22]

-

For tissue distribution studies, a single oral dose of radiolabeled this compound can be administered, followed by quantitative whole-body autoradiography.[2][13]

Measurement of Urinary 5-HIAA in Clinical Trials

Sample Collection: 24-hour urine collection is the standard method for accurately assessing 5-HIAA levels.[24][25][26]

Analytical Method: High-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection, or liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used methods for quantifying urinary 5-HIAA.[24][25]

Protocol:

-

Patients are instructed to avoid serotonin-rich foods for at least three days prior to and during the 24-hour urine collection.[25]

-

The 24-hour urine sample is collected in a container with a preservative, such as acid, to stabilize the indoles.[25]

-

An aliquot of the collected urine is processed and analyzed using a validated HPLC or LC-MS/MS method.

-

The concentration of 5-HIAA is determined and expressed as total output over 24 hours (e.g., in µmol/24h).[24]

Figure 3: Urinary 5-HIAA Measurement Workflow.

Conclusion

This compound represents a significant advancement in the management of carcinoid syndrome. Its targeted inhibition of tryptophan hydroxylase provides a novel mechanism to control the overproduction of peripheral serotonin, leading to substantial clinical benefits for patients. The data and methodologies presented in this guide offer a comprehensive resource for researchers and clinicians working to further understand and utilize this important therapeutic agent. Future research may focus on the long-term effects of TPH inhibition and the potential for this compound in other conditions characterized by peripheral serotonin dysregulation.

References

- 1. Facebook [cancer.gov]

- 2. openaccessjournals.com [openaccessjournals.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Developments in the treatment of carcinoid syndrome – impact of telotristat - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Telotristat ethyl: a novel agent for the therapy of carcinoid syndrome diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lexicon Pharma Submits New Drug Application To FDA For this compound For The Treatment Of Carcinoid Syndrome - BioSpace [biospace.com]

- 10. ascopubs.org [ascopubs.org]

- 11. This compound, a Novel Serotonin Synthesis Inhibitor, in Patients with Carcinoid Syndrome and Diarrhea Not Adequately Controlled by Octreotide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. drugs.com [drugs.com]

- 13. go.drugbank.com [go.drugbank.com]

- 14. research.manchester.ac.uk [research.manchester.ac.uk]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Inhibition of Peripheral Synthesis of Serotonin as a New Target in Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Telotristat ethyl in carcinoid syndrome: safety and efficacy in the TELECAST phase 3 trial - PMC [pmc.ncbi.nlm.nih.gov]

- 18. onclive.com [onclive.com]

- 19. static.igem.org [static.igem.org]

- 20. A continuous fluorescence assay for tryptophan hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Carcinoid Syndrome: Preclinical Models and Future Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A mouse model of carcinoid syndrome and heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Development and characterization of a novel in vivo model of carcinoid syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Measurement of urinary 5-HIAA: correlation between spot versus 24-h urine collection - PMC [pmc.ncbi.nlm.nih.gov]

- 25. acb.org.uk [acb.org.uk]

- 26. researchgate.net [researchgate.net]

An In-depth Technical Guide to Telotristat Etiprate's Role in Serotonin Pathway Modulation

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of telotristat etiprate, a first-in-class inhibitor of tryptophan hydroxylase. It details the drug's mechanism of action within the serotonin biosynthesis pathway, summarizes key preclinical and clinical data, and outlines relevant experimental protocols for its study.

The Serotonin Biosynthesis Pathway

Serotonin (5-hydroxytryptamine, 5-HT) is a critical biogenic amine involved in a wide array of physiological processes. While it is a well-known neurotransmitter in the central nervous system (CNS), over 90% of the body's serotonin is synthesized and located in the gastrointestinal (GI) tract, primarily by enterochromaffin cells.[1][2] The synthesis of serotonin from the essential amino acid L-tryptophan is a two-step enzymatic process.[3][4][5]

The initial and rate-limiting step is the hydroxylation of L-tryptophan to 5-hydroxytryptophan (5-HTP), a reaction catalyzed by the enzyme tryptophan hydroxylase (TPH).[3][6] Subsequently, aromatic L-amino acid decarboxylase (AADC) rapidly converts 5-HTP to serotonin.[5] Serotonin is then metabolized, primarily by monoamine oxidase (MAO), into 5-hydroxyindoleacetic acid (5-HIAA), which is excreted in the urine and serves as a crucial biomarker for systemic serotonin levels.[1][7]

There are two isoforms of TPH: TPH1, which is predominantly expressed in peripheral tissues like the gut, and TPH2, which is found in the central and enteric nervous systems.[1][8] In conditions such as carcinoid syndrome, neuroendocrine tumors cause excessive production of serotonin via the TPH1 pathway, leading to debilitating symptoms like severe diarrhea and flushing.[6][9]

References

- 1. Spotlight on telotristat ethyl for the treatment of carcinoid syndrome diarrhea: patient selection and reported outcomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. Biochemistry, 5 Hydroxyindoleacetic Acid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. nanets.net [nanets.net]

Delving into Carcinoid Syndrome: A Technical Guide to Investigating its Pathophysiology with Telotristat Etiprate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the utility of telotristat etiprate as a tool to investigate the pathophysiology of carcinoid syndrome. Carcinoid syndrome, a debilitating condition resulting from the overproduction of serotonin and other vasoactive substances by neuroendocrine tumors (NETs), presents a significant challenge in oncology.[1][2][3] this compound, a targeted inhibitor of tryptophan hydroxylase (TPH), the rate-limiting enzyme in serotonin synthesis, offers a unique pharmacological probe to dissect the molecular mechanisms underpinning this complex syndrome.[4][5][6] This document provides a comprehensive overview of the mechanism of action of this compound, detailed experimental protocols from pivotal clinical trials, and quantitative data to support its use in research and drug development.

Mechanism of Action: Targeting the Serotonin Synthesis Pathway

This compound is an orally bioavailable prodrug that is rapidly converted to its active metabolite, telotristat (LP-778902).[6] Telotristat is a potent inhibitor of TPH, with similar affinity for both TPH1, the isoform predominantly found in the periphery, and TPH2, the isoform in the central nervous system.[6] However, this compound is designed with a high molecular weight to limit its ability to cross the blood-brain barrier, thereby primarily targeting peripheral serotonin production.[7]

The excessive production of serotonin by enterochromaffin cells within neuroendocrine tumors is a hallmark of carcinoid syndrome and is directly implicated in the severe diarrhea that is a primary symptom.[3] By inhibiting TPH, this compound directly reduces the synthesis of serotonin from its precursor, L-tryptophan. This targeted inhibition leads to a significant decrease in circulating serotonin levels and, consequently, a reduction in its downstream metabolite, 5-hydroxyindoleacetic acid (5-HIAA), which is excreted in the urine.[4][5][8]

digraph "this compound Mechanism of Action" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=9];

// Nodes

Tryptophan [label="L-Tryptophan", fillcolor="#F1F3F4", fontcolor="#202124"];

"5_HTP" [label="5-Hydroxytryptophan\n(5-HTP)", fillcolor="#F1F3F4", fontcolor="#202124"];

Serotonin [label="Serotonin\n(5-HT)", fillcolor="#FBBC05", fontcolor="#202124"];

"5_HIAA" [label="5-Hydroxyindoleacetic Acid\n(5-HIAA)", fillcolor="#F1F3F4", fontcolor="#202124"];

Telotristat [label="this compound\n(Telotristat)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

TPH [label="Tryptophan\nHydroxylase (TPH)", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", style="filled,dashed"];

AADC [label="Aromatic L-amino acid\ndecarboxylase (AADC)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,dashed"];

MAO [label="Monoamine\nOxidase (MAO)", shape=cds, fillcolor="#34A853", fontcolor="#FFFFFF", style="filled,dashed"];

Symptoms [label="Carcinoid Syndrome\nSymptoms (e.g., Diarrhea)", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124", style=filled];

// Edges

Tryptophan -> "5_HTP" [label=" TPH "];

"5_HTP" -> Serotonin [label=" AADC "];

Serotonin -> "5_HIAA" [label=" MAO "];

Serotonin -> Symptoms;

Telotristat -> TPH [arrowhead=tee, color="#EA4335", style=bold];

// Invisible nodes and edges for layout

{rank=same; Tryptophan; Telotristat}

{rank=same; "5_HTP"; TPH}

{rank=same; Serotonin; AADC}

{rank=same; "5_HIAA"; MAO}

{rank=same; Symptoms;}

}

Workflow of the TELESTAR and TELECAST clinical trials.

Measurement of Urinary 5-HIAA

The collection and analysis of 24-hour urinary 5-HIAA is a critical component in assessing the biochemical response to this compound.

-

Patient Instructions:

-

Patients are instructed to avoid serotonin-rich foods for 24 hours prior to and during the urine collection period. These foods include, but are not limited to, pineapples, bananas, kiwi, plums, tomatoes, and walnuts.

-

Certain medications that can interfere with 5-HIAA levels should also be avoided, as clinically appropriate.

-

On the day of collection, the patient should void and discard the first morning urine.

-

All subsequent urine for the next 24 hours is collected in a provided container, which may contain a preservative.

-

The final collection should be the first morning void on the following day.

-

The collected sample should be kept refrigerated or on ice during the collection period.

-

Laboratory Analysis:

-

The total volume of the 24-hour urine collection is measured and recorded.

-

An aliquot of the urine is then analyzed for 5-HIAA concentration, typically using high-performance liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods provide high sensitivity and specificity for the quantification of 5-HIAA.

Patient-Reported Outcomes

Patient-reported outcomes (PROs) are essential for understanding the clinical benefit of a treatment from the patient's perspective. In the this compound trials, PROs were captured through daily electronic diaries and weekly questionnaires.

-

Daily Patient Diary: Patients were provided with an electronic diary to record the following information on a daily basis:

-

Number of bowel movements.

-

Stool consistency (often using the Bristol Stool Form Scale).

-

Number of flushing episodes.

-

Use of rescue medication (e.g., short-acting octreotide).

-

Weekly "Adequate Relief" Questionnaire: Patients were asked a weekly question to assess their overall perception of symptom control. The question was typically phrased as: "In the past 7 days, have you had adequate relief of your carcinoid syndrome bowel complaints such as diarrhea, urgent need to have a BM, abdominal pain, or discomfort?" with a simple "yes" or "no" response.[5][9]

-

Qualitative Exit Interviews: In some studies, qualitative exit interviews were conducted to gain a deeper understanding of the patient experience and the meaningfulness of the observed changes in symptoms.[4] These interviews explored the impact of treatment on daily activities, social functioning, and overall well-being.

```dot

digraph "Patient_Reported_Outcomes_Workflow" {

graph [rankdir="TB", splines=ortho, nodesep=0.5];

node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1];

edge [fontname="Arial", fontsize=9];

// Nodes

Patient [label="Patient with\nCarcinoid Syndrome", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Diary [label="Daily Electronic Diary\n- Bowel Movements\n- Stool Consistency\n- Flushing Episodes\n- Rescue Medication", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

Questionnaire [label="Weekly Questionnaire\n'Adequate Relief?' (Yes/No)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

Interview [label="Qualitative Exit Interview\n(Post-Treatment)", shape=note, fillcolor="#FBBC05", fontcolor="#202124"];

Data_Integration [label="Data Integration & Analysis", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Clinical_Benefit [label="Assessment of\nClinical Benefit", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Patient -> Diary;

Patient -> Questionnaire;

Patient -> Interview;

Diary -> Data_Integration;

Questionnaire -> Data_Integration;

Interview -> Data_Integration;

Data_Integration -> Clinical_Benefit;

}

References

- 1. researchgate.net [researchgate.net]

- 2. Optimizing the Management of Carcinoid Syndrome to Reduce the Impact of Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Management of Diarrhea in Patients With Carcinoid Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rtihs.org [rtihs.org]

- 5. erc.bioscientifica.com [erc.bioscientifica.com]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. firstwordpharma.com [firstwordpharma.com]

- 9. Patient-reported Symptom Experiences in Patients With Carcinoid Syndrome After Participation in a Study of this compound: A Qualitative Interview Approach - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Telotristat Etiprate in In Vivo Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

Telotristat etiprate, a prodrug of the tryptophan hydroxylase (TPH) inhibitor telotristat, is a therapeutic agent that reduces the production of peripheral serotonin. It is approved for the treatment of carcinoid syndrome diarrhea. Its mechanism of action, which involves the targeted inhibition of TPH1, the rate-limiting enzyme in serotonin synthesis outside of the central nervous system, makes it a valuable tool for preclinical research in various disease models where peripheral serotonin plays a pathological role. These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and relevant biological pathways for the use of this compound in in vivo mouse models.

Data Presentation: this compound Dosage in Mouse Models

The following tables summarize the quantitative data from various preclinical studies using this compound in mice.

| Mouse Model | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |

| Normal Mice | 15-300 mg/kg/day (once daily) | Oral | 4 days | Dose-dependent reduction in gastrointestinal serotonin levels; maximal effects at ≥150 mg/kg. No significant change in brain serotonin. | [1][2] |

| Transgenic (Tg. rasH2) Mice | Up to 300 mg/kg/day | Oral | 26 weeks | Non-tumorigenic at the tested doses. | [3][4] |

| TNBS-induced Colitis Model | 200 mg/kg | Oral | Not Specified | Inhibited increases in IL-1β and IL-6, reduced histological damage, and prevented weight loss. | [5] |

| Trichuris muris Infection Model | 300 mg/kg/day | Oral | Not Specified | Reduced colonic levels of myeloperoxidase (MPO), IL-1β, and IL-17, and decreased worm burden. | [5] |